molecular formula C15H12N4OS2 B2591541 4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one CAS No. 1326852-49-6

4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

Cat. No. B2591541
CAS RN: 1326852-49-6
M. Wt: 328.41
InChI Key: XIVXYTCFKXTGMD-UHFFFAOYSA-N
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Description

4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a useful research compound. Its molecular formula is C15H12N4OS2 and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality 4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research into related chemical structures has indicated potential antimicrobial properties. A study by Gomha et al. (2018) involved the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines, demonstrating mild antimicrobial activities for some derivatives, hinting at the possibility of related compounds, such as 4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, possessing similar properties (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).

Anti-inflammatory Activity

The anti-inflammatory potential of derivatives has been explored, with Pan et al. (2015) reporting on the synthesis of 4-phenylthieno[2,3-e][1,2,4] triazolo[4,3-a]pyrimidine-5(4H)-ones. One derivative exhibited significant anti-inflammatory activity, suggesting that structural relatives could offer therapeutic benefits in inflammatory conditions (Pan, Wang, Liu, Gong, Quan, 2015).

Potential Anticancer Activity

There is also an interest in the anticancer activity of related compounds. Edrees and Farghaly (2017) synthesized benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones, some of which showed potent antitumor activity against liver and breast cancer cell lines. This suggests that compounds within this chemical family could have applications in cancer treatment (Edrees, Farghaly, 2017).

Synthesis and Characterization

The structural elucidation and synthesis of related compounds offer insights into potential applications in material science and drug development. For example, Hassneen and Abdallah (2003) reported on the synthesis of pyridino[2,3-d]pyrimidin-4-one and related derivatives, highlighting the versatility and reactivity of these structures, which could be relevant for the design of new materials or pharmaceuticals (Hassneen, Abdallah, 2003).

properties

IUPAC Name

8-(2-phenylethyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS2/c20-13-12-11(7-9-22-12)19-14(16-17-15(19)21)18(13)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVXYTCFKXTGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-phenylethyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one

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